Uridine-5,6-d2

Übersicht

Beschreibung

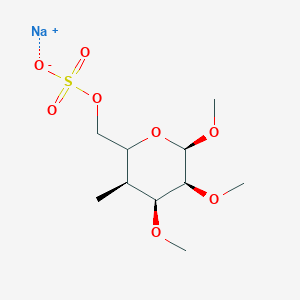

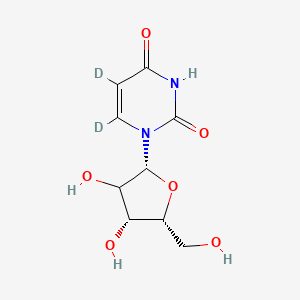

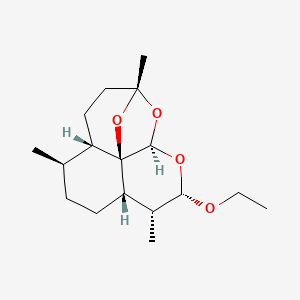

Uridine-5,6-d2 is a pyrimidine nucleoside . It is a stable isotope-labelled compound with a molecular formula of C9 2H2 H10 N2 O6 and a molecular weight of 246.21 .

Molecular Structure Analysis

The molecular structure of Uridine-5,6-d2 consists of a pyrimidine ring and a ribose sugar . The molecular weight is 246.21 .

Chemical Reactions Analysis

Uridine plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

Physical And Chemical Properties Analysis

Uridine-5,6-d2 is a neat product . It is a stable isotope-labelled compound . More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

Uridine derivatives, including Uridine-5,6-d2, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents . These compounds have shown promising antimicrobial capabilities, particularly against fungal phytopathogens . Additionally, they have demonstrated antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells .

Inhibition of Viral Replication and Cancer Cell Proliferation

Intracellular nucleoside analogs like Uridine-5,6-d2 are activated by kinases to the active triphosphate metabolite, which is then inserted into deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This insertion leads to inhibition of viral replication and reduced cancer cell proliferation .

Metabolic Homeostasis

Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . In ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .

Cellular Bioenergetics and Biosynthesis

Nucleosides like Uridine-5,6-d2 fuel mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

Potential Therapeutic Target for Cancer

Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy .

RNA Pseudouridylation

Uridine-5,6-d2 could potentially be used in the study of RNA pseudouridylation, a process where uridine is converted to pseudouridine (Ψ), a modification that is highly conserved in various stable RNAs of all organisms .

Wirkmechanismus

Target of Action

Uridine-5,6-d2 is a variant of uridine, a pyrimidine nucleoside that plays a pivotal role in various biological processes . The primary targets of uridine are the nucleoside transporters that facilitate its entry into cells . Once inside the cell, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), supplying UDP-GlcNAc for O-GlcNAcylation .

Mode of Action

Uridine-5,6-d2, like uridine, interacts with its targets by entering cells through nucleoside transporters . It is then converted into UDPG, which is critical for glycogen synthesis . Additionally, it promotes the production of UDP-GlcNAc in the HBP, which is used for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .

Biochemical Pathways

Uridine-5,6-d2 affects several biochemical pathways. It is involved in nucleic acid synthesis, glycogen synthesis through the formation of UDPG, and the hexosamine biosynthetic pathway . In the HBP, it promotes the production of UDP-GlcNAc, which is used for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Pharmacokinetics

It is known that uridine, the parent compound, is metabolized by enzymes such as uridine 5’-diphospho-glucuronosyltransferase (ugt) family and atp-binding cassette sub-family b member 1 (abcb1) . These enzymes are associated with differences in pharmacokinetics

Result of Action

The molecular and cellular effects of Uridine-5,6-d2 are likely similar to those of uridine. Uridine has been found to have an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders .

Safety and Hazards

Zukünftige Richtungen

Maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . The role of uridine in glucose metabolism and lipid metabolism is controversial, and the mechanism is not clear, but it shows the trend of long-term damage and short-term benefit . Therefore, future research could focus on the metabolic effects of uridine and the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .

Eigenschaften

IUPAC Name |

5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-TTYVMISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676190 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine-5,6-d2 | |

CAS RN |

40632-21-1 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

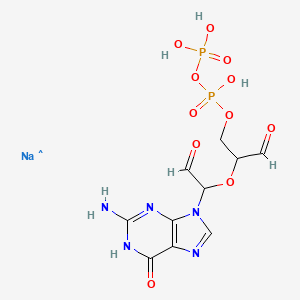

Q1: How does Uridine-5,6-d2 enable the detection of Pseudouridine (Ψ) in RNA using mass spectrometry?

A1: Pseudouridine (Ψ) poses a challenge for direct detection using mass spectrometry due to its isomeric nature with uridine, meaning they share the same molecular weight. This makes it difficult to differentiate them based on mass alone. Uridine-5,6-d2 provides a solution by introducing a distinct mass shift when incorporated into RNA and subsequently modified to Ψ.

- Metabolic Labeling: Cells are grown in a medium containing Uridine-5,6-d2. Being a uridine analog, it gets incorporated into newly synthesized RNA molecules, replacing uridine. []

- Pseudouridylation: The enzyme pseudouridine synthase (PUS) naturally modifies specific uridine residues in RNA to Ψ. During this process, the deuterium atom at the C5 position of Uridine-5,6-d2 is exchanged with a hydrogen atom from the solvent. []

- Mass Spectrometry Analysis: This exchange results in a detectable mass difference of -1 Da for Ψ compared to unmodified Uridine-5,6-d2. This shift allows researchers to pinpoint the presence and location of Ψ within the RNA sequence using mass spectrometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)